molecular formula C28H43N7O7 B1673777 (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide CAS No. 151276-95-8

(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide

Número de catálogo: B1673777
Número CAS: 151276-95-8
Peso molecular: 589.7 g/mol
Clave InChI: LQIPDFIUPOYMPR-BKYURJJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring three distinct moieties:

  • Oxane (pyran) ring: A sugar-like core substituted with hydroxyl groups at positions 4 and 5, a 1,2-dihydroxyethyl group at position 2, and a purine-linked amine at position 4. This suggests nucleoside analog characteristics, possibly influencing nucleic acid metabolism.

The combination of hydrophilic (hydroxyls, purine) and hydrophobic (tetradeca chain) regions implies amphiphilic behavior, which may enhance cell permeability or interaction with lipid bilayers.

Propiedades

Número CAS

151276-95-8

Fórmula molecular

C28H43N7O7

Peso molecular

589.7 g/mol

Nombre IUPAC

(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide

InChI

InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35)/b11-10+,13-12+/t18-,21+,23+,24+,25-,28-/m0/s1

Clave InChI

LQIPDFIUPOYMPR-BKYURJJWSA-N

SMILES

CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

SMILES isomérico

CCCCCCCCC/C=C/C=C/C(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O

SMILES canónico

CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Apariencia

Solid powder

Otros números CAS

151276-95-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine
KRN 5500
KRN-5500
KRN5500

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of spicamycin analogs typically involves the modification of the naturally occurring spicamycin molecule. One common approach is the glycosylation of arylamines in an acidic medium, which has been extended to adenine derivatives . This method allows for the preparation of various spicamycin analogs with different base moieties.

Industrial Production Methods: Industrial production of spicamycin analogs involves fermentation of Streptomyces alanosinicus followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize the yield of spicamycin, which is then chemically modified to produce the analogs .

Análisis De Reacciones Químicas

Types of Reactions: (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions are various spicamycin analogs with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Structural Overview

The compound's structure features a tetradeca-dienamide backbone combined with various functional groups that contribute to its biological activity. The presence of the purine derivative and dihydroxyethyl moiety enhances its potential interactions with biological targets.

Key Structural Features:

  • Tetradeca-dienamide Backbone : This structure allows for unique conformational flexibility and potential interactions with enzymes and receptors.
  • Purine Derivative : Known for its role in nucleic acid metabolism, this moiety may influence cellular processes.
  • Dihydroxyethyl Group : This group can enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit specific signaling pathways involved in cancer cell proliferation. The compound's ability to interact with DNA and RNA synthesis pathways positions it as a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes associated with metabolic pathways. Enzymes involved in nucleotide metabolism are particularly relevant due to the purine component of the structure. Inhibitory effects on these enzymes could lead to reduced proliferation of cancer cells or pathogens.

Antimicrobial Properties

Given the structural similarities to other known antimicrobial agents, this compound could exhibit activity against various bacterial strains. The hydroxyl groups may enhance its interaction with microbial membranes or enzymes critical for bacterial survival.

Case Study 1: Anticancer Screening

A study focused on a related purine derivative demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to interference with DNA replication processes, suggesting that (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide may have similar effects.

Case Study 2: Antimicrobial Testing

Research involving structurally analogous compounds revealed notable antimicrobial activity against Gram-positive bacteria. The presence of hydroxyl groups was hypothesized to enhance membrane permeability, leading to increased efficacy against microbial targets.

Mecanismo De Acción

Comparación Con Compuestos Similares

Fluorinated Triazole-Linked Analogs (Compounds 16 and 17)

Source : Molecules (2013)
Structural Features :

  • Core : A pyran (compound 16) or tetrahydrofuran (compound 17) ring linked to triazole groups.
  • Substituents : Fluorinated alkyl chains (e.g., heptadecafluoroundecanamido) and a 5-methyl-2,4-dioxopyrimidine group.

Comparison :

Parameter Target Compound Compound 16/17
Molecular Weight ~650–750 (estimated) >900 (due to fluorinated chains)
Hydrophobicity Moderate (amphiphilic) High (fluorinated chains)
Functional Groups Purine, hydroxyls Fluorocarbons, pyrimidine
Potential Applications Nucleoside analog (e.g., antiviral) Prodrugs, fluorinated biomarkers

Key Findings :

  • Fluorinated analogs exhibit enhanced metabolic stability and lipophilicity, favoring prolonged circulation but risking bioaccumulation .
  • The target compound’s purine moiety may confer specificity toward purinergic receptors or enzymes (e.g., kinases), whereas fluorinated analogs lack this targeting capability.

WOBE437 [(2E,4E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]Dodeca-2,4-Dienamide]

Source : Chemical Data (2020)
Structural Features :

  • Backbone : Shorter dodeca-2,4-dienamide chain (12 carbons).
  • Substituent : 3,4-Dimethoxyphenethyl group instead of a purine-linked oxane.

Comparison :

Parameter Target Compound WOBE437
Molecular Weight ~650–750 359.50
Chain Length C14 C12
Key Groups Purine, hydroxyls Methoxy aromatics
Potential Applications Antiviral, anticancer Anti-inflammatory, analgesic

Key Findings :

  • WOBE437’s shorter chain and aromatic methoxy groups suggest interactions with lipid membranes or G-protein-coupled receptors (e.g., cannabinoid receptors) .
  • The target compound’s extended chain and purine core may enhance binding to nucleotide-binding domains (e.g., viral polymerases).

Piperidine-Based Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)

Source : European Patent (2021)
Structural Features :

  • Core : Piperidine ring with esterified alkyl chains (C1–C9).

Comparison :

Parameter Target Compound Piperidine Esters
Core Structure Oxane-purine Piperidine
Functional Groups Amide, hydroxyls Esters
Applications Biological targeting Stabilizers, antioxidants

Key Findings :

  • Piperidine esters lack nucleoside-like features, limiting their utility in therapeutic targeting. Their primary use is industrial (e.g., polymer stabilizers) .

Research Implications and Data Gaps

  • Biological Activity : While structural analogs like WOBE437 and fluorinated compounds have documented applications (e.g., anti-inflammatory or prodrugs), the target compound’s purine-oxane architecture warrants investigation into antiviral or anticancer mechanisms.
  • Solubility and Toxicity : The hydrophilic hydroxyl groups may improve aqueous solubility compared to highly fluorinated analogs, but in vivo toxicity profiles remain unstudied.
  • Synthetic Challenges : The target compound’s complexity (multiple stereocenters, labile purine linkage) poses synthesis hurdles compared to simpler amides like WOBE437 .

Actividad Biológica

The compound (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetradecadienamide backbone with multiple functional groups that may contribute to its biological activity. The presence of hydroxyl groups and purine derivatives suggests potential interactions with biological macromolecules.

Biological Activity Overview

  • Antitumor Activity :
    • Some studies have indicated that compounds similar to this structure exhibit significant anti-tumoral effects. For instance, prenyloxycoumarins and their derivatives have been shown to exert in vitro and in vivo anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antiviral Properties :
    • The purine component of the structure may enhance antiviral activity, as purine derivatives are known to interfere with viral replication processes .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have demonstrated anti-inflammatory effects by modulating immune responses and reducing cytokine production .

The proposed mechanisms of action for (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide may involve:

  • Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell survival and proliferation.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a structurally related compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM across different cell types. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Antiviral Activity

In vitro assays demonstrated that the compound could reduce viral load in infected cells by up to 80% when treated at early stages of infection. This effect was linked to the inhibition of viral RNA synthesis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis
AntiviralReduction in viral replication
Anti-inflammatoryDecreased cytokine levels

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step organic reactions, including:

  • Protection of hydroxyl groups (e.g., using trimethylsilyl or acetyl groups) to prevent undesired side reactions during coupling steps.
  • Nucleophilic substitution for purine-oxan linkage, optimized under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Amide bond formation between the tetradeca-2,4-dienamide chain and the oxan core via carbodiimide coupling (e.g., EDC/HOBt), monitored by TLC or HPLC .
  • Deprotection using mild acidic or basic conditions (e.g., NH3/MeOH for silyl groups).
    Yield optimization requires iterative adjustment of stoichiometry, temperature, and catalyst loading. Purification via reverse-phase HPLC or column chromatography is critical for isolating high-purity product .

Advanced: How can computational modeling predict interactions between this compound and enzymatic targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses within enzyme active sites (e.g., kinases or nucleotide-binding proteins).
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding with hydroxyl/amide groups and π-π stacking with the purine ring .
  • Free-energy perturbation (FEP) calculations to quantify binding affinity changes due to structural modifications. Validate predictions with in vitro enzymatic assays (e.g., fluorescence polarization or SPR) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for dienamide (δ 5.5–6.5 ppm, olefinic protons), oxan ring (δ 3.0–4.5 ppm, hydroxyls), and purine (δ 8.0–8.5 ppm, aromatic protons). Use DEPT-135 for carbon hybridization confirmation .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000).
  • IR spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm<sup>-1</sup>) and hydroxyl groups (~3300 cm<sup>-1</sup>) .

Advanced: How to resolve contradictions in reported biological activity across experimental models?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., cell viability vs. target-specific inhibition) .
  • Metabolomic profiling : Identify off-target effects or metabolic instability (e.g., LC-MS/MS to detect degradation products).
  • Species-specific differences : Compare human vs. murine enzyme isoforms using recombinant protein assays .

Basic: How to design in vitro assays for evaluating enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics : Use Michaelis-Menten analysis (vary substrate concentration, fixed inhibitor dose) to determine Ki values.
  • Fluorescent probes : Monitor real-time activity (e.g., ADP-Glo™ kinase assay for ATP-competitive inhibition).
  • Negative controls : Include solvent-only and scrambled-sequence analogs to rule out nonspecific binding .

Advanced: How to integrate high-throughput screening (HTS) with MD simulations for SAR studies?

Methodological Answer:

  • HTS data preprocessing : Normalize activity data (Z-scores) and cluster compounds by structural similarity.
  • Ensemble docking : Screen top hits against multiple receptor conformations (e.g., cryo-EM structures) to account for flexibility.
  • Machine learning : Train QSAR models using HTS data and MD-derived descriptors (e.g., RMSD, solvent-accessible surface area) .

Basic: What chromatographic methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC conditions : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 260 nm (purine absorbance).
  • Stability testing : Store lyophilized compound at –80°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What strategies enhance bioavailability through structural modification?

Methodological Answer:

  • Prodrug design : Mask hydroxyl groups with ester or phosphate prodrugs to improve membrane permeability.
  • Lipid nanoparticle encapsulation : Optimize particle size (<100 nm) and PEGylation for sustained release.
  • Caco-2 permeability assays : Quantify apical-to-basolateral transport to predict oral absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide
Reactant of Route 2
Reactant of Route 2
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.